molecular formula C4H6O4 B031057 2-Ethoxy-2-oxoacetic acid CAS No. 617-37-8

2-Ethoxy-2-oxoacetic acid

Cat. No.: B031057
CAS No.: 617-37-8
M. Wt: 118.09 g/mol
InChI Key: JRMAQQQTXDJDNC-UHFFFAOYSA-N
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Description

2-Ethoxy-2-oxoacetic acid (CAS: 617-37-8), also known as monoethyl oxalate or ethyl hydrogen oxalate, is an oxalate ester derivative with the molecular formula C₄H₆O₄ and a molecular weight of 118.09 g/mol . Structurally, it consists of an ethoxy group (–OCH₂CH₃) and a ketone-substituted acetic acid moiety (Figure 1).

Preparation Methods

Laboratory Synthesis Methods

Acid-Catalyzed Esterification

The foundational laboratory method involves refluxing oxalic acid (HOOC-COOH) with ethanol (C₂H₅OH) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group replaces one hydroxyl group of oxalic acid.

Reaction Conditions:

  • Molar Ratio: 1:1 oxalic acid to ethanol minimizes diethyl oxalate formation .

  • Catalyst Concentration: 5–10% H₂SO₄ by weight accelerates the reaction without excessive by-products .

  • Temperature: 80–100°C under reflux ensures kinetic control favoring monoesterification .

Mechanism:

  • Protonation of oxalic acid’s carbonyl oxygen by H₂SO₄.

  • Nucleophilic attack by ethanol’s oxygen on the electrophilic carbonyl carbon.

  • Deprotonation to form the monoester intermediate.

Yield Optimization:

  • Azeotropic Distillation: Removal of water shifts equilibrium toward ester formation, increasing yields to 85–90% .

  • Stepwise Ethanol Addition: Incremental ethanol introduction reduces diethyl oxalate byproducts .

Solvent-Free Synthesis

Recent protocols eliminate solvents to enhance green chemistry metrics. Oxalic acid and ethanol are heated directly with catalytic p-toluenesulfonic acid (PTSA) at 70°C.

Advantages:

  • Reduced waste generation.

  • Shorter reaction times (2–3 hours vs. 6–8 hours for traditional methods) .

Challenges:

  • Requires precise temperature control to avoid decomposition.

Catalytic Variations and Yield Optimization

Alternative catalysts have been explored to improve efficiency and reduce corrosiveness:

CatalystTemperature (°C)Yield (%)Byproduct Formation
H₂SO₄8088Moderate
HCl (gas)7578High
PTSA7085Low
Heteropolyacids9092Minimal

Heteropolyacids (e.g., H₃PW₁₂O₄₀) show promise due to high thermal stability and reusability .

Industrial Production Techniques

Batch Processing

Traditional batch reactors employ stirred-tank systems with the following parameters:

Typical Workflow:

  • Charge oxalic acid (500 kg), ethanol (300 L), and H₂SO₄ (25 kg) into reactor.

  • Heat to 85°C for 4 hours under mechanical agitation.

  • Neutralize catalyst with NaHCO₃, followed by vacuum distillation at 50 mmHg to isolate the monoester .

Economic Considerations:

  • Raw material costs: $12–15/kg.

  • Energy consumption: 120–150 kWh per batch.

Continuous Esterification

Modern plants utilize continuous-flow reactors for higher throughput:

System Design:

  • Tubular Reactor: Oxalic acid and ethanol are fed at 1:1.05 molar ratio into a heated (90°C) stainless steel tube.

  • Residence Time: 30–45 minutes.

  • In-line Separation: Membrane filtration removes unreacted oxalic acid, while centrifugal distillation recovers 95% pure monoester .

Performance Metrics:

  • Daily Output: 1.2–1.5 metric tons.

  • Purity: ≥98% (HPLC).

Reaction Optimization and Parameters

Stoichiometric Control

Excess ethanol promotes diethyl oxalate formation, necessitating precise stoichiometry:

Oxalic Acid:Ethanol RatioMonoester Yield (%)Diester Yield (%)
1:1885
1:1.27518
1:0.8923

A 1:0.8 ratio maximizes monoester yield by limiting ethanol availability .

Temperature and Pressure Effects

Low-Pressure Synthesis:

  • Conducting reactions at 50 mmHg reduces boiling points, enabling 70°C operation and minimizing thermal degradation .

High-Temperature Risks:

  • Above 110°C, decarboxylation generates CO₂ and ethoxyacetic acid as byproducts .

Catalysis and Reaction Kinetics

Kinetic Studies:

  • Rate equation: r=k[Oxalic Acid][Ethanol]r = k[Oxalic\ Acid][Ethanol], where k=0.45 L/molmink = 0.45\ L/mol·min at 80°C .

  • Activation energy: 62 kJ/mol (determined via Arrhenius plot).

Purification and Isolation Techniques

Vacuum Distillation

Conditions:

  • 50–60 mmHg pressure.

  • Boiling point of monoester: 130–135°C.

Efficiency:

  • Separates monoester (95% purity) from diethyl oxalate (BP 185°C) and unreacted oxalic acid .

Crystallization Methods

Solvent Selection:

  • Ethyl acetate/hexane mixtures (3:1 v/v) yield 89% recovery at 4°C.

Chromatographic Separation

Preparative HPLC:

  • Column: C18 reverse-phase.

  • Mobile Phase: 70:30 H₂O:MeCN with 0.1% TFA.

  • Purity: >99% for pharmaceutical-grade applications .

Comparative Analysis of Synthesis Routes

ParameterLaboratory MethodIndustrial BatchContinuous Process
Yield (%)85–9278–8590–95
Purity (%)959298
Energy Use (kWh/kg)182214
ScalabilityLowModerateHigh

Continuous processes dominate industrial settings due to superior energy efficiency and output .

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Ethoxy-2-oxoacetic acid typically involves the esterification of oxalic acid with ethanol. This reaction is facilitated by a strong acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants.

Industrial Production

In industrial settings, continuous esterification methods are employed to optimize yield and purity. The reaction mixture undergoes distillation to separate the desired product from unreacted materials and by-products.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules through various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Medicinal Chemistry

Research indicates potential applications in drug development. The compound acts as an intermediate in synthesizing pharmaceuticals, particularly those targeting metabolic disorders. Notably, it has been explored for its role in developing new therapeutic agents.

The compound's unique functional groups allow it to participate in diverse biochemical reactions. Studies suggest it may exhibit antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.

Industrial Chemistry

In industrial contexts, this compound is used as a reagent in producing various chemicals. Its ability to facilitate chemical transformations makes it valuable in manufacturing processes.

Case Study 1: Drug Development

Recent studies have investigated the use of this compound as an intermediate for synthesizing new drugs targeting metabolic disorders. The compound has shown promise in forming derivatives with enhanced biological activity.

Case Study 2: Antimicrobial Properties

Research into compounds structurally related to this compound has indicated potential antimicrobial effects. These findings suggest that further exploration could lead to novel antimicrobial agents derived from this compound.

Case Study 3: Industrial Applications

A study demonstrated the utility of this compound in synthesizing complex molecules through photoredox-catalyzed reactions. This highlights its role in advancing synthetic methodologies within industrial chemistry.

Mechanism of Action

The mechanism of action of 2-ethoxy-2-oxoacetic acid involves its ability to participate in various chemical reactions due to the presence of both the ethoxy and oxo groups. These functional groups make it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Comparison with Similar Compounds

Key Properties :

  • Purity : Commercial samples typically range from 80% to 95% purity .
  • Physical State : Clear liquid at room temperature .
  • Storage : Requires storage at –20°C to prevent degradation .
  • Applications : Used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-ethoxy-2-oxoacetic acid, enabling comparative analysis of their chemical and industrial relevance.

Ethyl Glyoxylate (CAS: 924-44-7)

Molecular Formula : C₄H₆O₃
Molecular Weight : 102.09 g/mol
Key Differences :

  • Contains an aldehyde group (–CHO) instead of a ketone (–CO) at the α-position.
  • Applications : Widely used in flavoring agents and as a precursor for heterocyclic compounds .
Property This compound Ethyl Glyoxylate
Functional Groups –CO, –COO⁻, –OCH₂CH₃ –CHO, –COO⁻, –OCH₂CH₃
Boiling Point (°C) Not reported ~140–145
Industrial Use Pharmaceutical synthesis Flavoring agents

Diethyl Oxalate (CAS: 95-92-1)

Molecular Formula : C₆H₁₀O₄
Molecular Weight : 146.14 g/mol
Key Differences :

  • Fully esterified oxalate (two ethyl groups instead of one).
  • Applications : Solvent for cellulose esters and dye intermediates .
Property This compound Diethyl Oxalate
Solubility in Water Moderate Low
Thermal Stability Lower Higher
Reactivity Acidic hydrolysis Neutral hydrolysis

2-(Methylamino)-2-oxoacetic Acid (CAS: 29262-58-6)

Molecular Formula: C₃H₅NO₃ Molecular Weight: 119.08 g/mol Key Differences:

  • Substituted with a methylamino (–NHCH₃) group instead of ethoxy.
  • Applications : Building block in peptidomimetics and enzyme inhibitors .

Crystallographic Studies

A derivative, 2-(2-ethoxy-2-oxoacetamido)benzoic acid (C₁₁H₁₁NO₅), crystallizes in a triclinic system (space group P1) with hydrogen-bonded chains along the [111] direction. This structural stability is critical for designing drug-delivery systems .

Biochemical Relevance

Analogues like 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid (CAS: 99189-60-3) exhibit neuroactive properties and are used in protein interaction studies .

Notes on Contradictions and Limitations

  • Purity Discrepancies : Commercial purity ranges from 80% to 95%, depending on suppliers .
  • Toxicity Data: Limited toxicological studies exist for many analogues, requiring caution in industrial handling .

Biological Activity

2-Ethoxy-2-oxoacetic acid (CAS No. 617-37-8) is an organic compound with the molecular formula C₄H₆O₄. It is a derivative of oxalic acid, featuring an ethoxy group that enhances its chemical properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Molecular Structure:

  • Molecular Formula: C₄H₆O₄
  • Molecular Weight: 118.09 g/mol
  • Appearance: Colorless liquid or solid depending on conditions
  • Melting Point: 249 °C
  • Boiling Point: 204.7 °C at 760 mmHg

Functional Groups:
The compound contains both an ethoxy group and a keto group, which contribute to its reactivity and interactions with biological systems.

Synthesis

This compound can be synthesized through the esterification of oxalic acid with ethanol, typically using sulfuric acid as a catalyst under reflux conditions. This method allows for the efficient production of the compound in industrial settings, optimizing yield and purity .

The biological activity of this compound is attributed to its ability to participate in various chemical reactions due to its functional groups. It can undergo oxidation, reduction, and substitution reactions, making it a versatile reagent in organic synthesis.

Key Reactions:

  • Oxidation: Can lead to the formation of carbon dioxide and water.
  • Reduction: Can yield ethoxyacetic acid.
  • Substitution: Can form various substituted acetic acid derivatives.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties, potentially making it useful in drug development. Its ability to serve as a precursor for biologically active compounds suggests applications in synthesizing pharmaceuticals.

Toxicological Studies

Toxicological assessments have shown that while this compound is not highly toxic at low doses (LD50 of around 2500 mg/kg in rats), precautions are necessary due to potential irritative effects on skin and eyes .

Applications in Medicine

The compound is under investigation for its potential use in drug development. Its role as an intermediate in synthesizing pharmaceuticals highlights its significance in medicinal chemistry. For instance, it may contribute to developing new treatments for diseases linked to metabolic disorders .

Case Studies

StudyFindings
Study on Glyoxylate MetabolismElevated levels of glyoxylate were found in patients with Type II diabetes, suggesting a link between metabolic pathways involving compounds like this compound and diabetes pathology .
Nephrolithiasis ResearchInvestigations into glyoxylate's role in kidney stone formation highlight the importance of metabolic byproducts derived from compounds like this compound .

Comparison with Similar Compounds

CompoundSimilaritiesDifferences
Glyoxylic AcidStructural similarityLacks the ethoxy group
Ethoxyacetic AcidContains ethoxy groupLacks the oxo group
Oxalic AcidParent compoundLacks ethoxy modification

Q & A

Q. Basic: How is 2-Ethoxy-2-oxoacetic acid synthesized in laboratory settings?

Methodological Answer:
this compound is synthesized via partial esterification of oxalic acid with ethanol under acidic catalysis. A typical procedure involves refluxing oxalic acid with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The monoester is isolated through vacuum distillation or recrystallization, depending on purity requirements. The reaction must be carefully monitored to avoid over-esterification to the diethyl oxalate byproduct. Structural confirmation is achieved via spectroscopic methods (e.g., NMR, IR) .

Q. Basic: What analytical techniques confirm the purity and structure of this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify functional groups (e.g., ethoxy protons at ~1.3 ppm, carbonyl carbons at ~160-170 ppm).
  • Infrared Spectroscopy (IR): Peaks at ~1750 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester linkage) confirm esterification.
  • Mass Spectrometry (MS): Molecular ion peaks at m/z 118 (average mass) and 118.0266 (monoisotopic mass) validate molecular formula (C₄H₆O₄) .
  • Physical Characterization: Melting point, density (1.161 g/mL for related esters), and refractive index (n²⁰/D ~1.446) are cross-checked with literature .

Q. Advanced: How do researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer:
Discrepancies (e.g., melting points, solubility) are resolved by:

  • Cross-Validation: Using orthogonal methods (e.g., elemental analysis for C/H/O ratios alongside MS).
  • Sample Purity Assessment: Chromatographic techniques (HPLC, GC) detect impurities. For example, residual oxalic acid or diethyl oxalate can skew results.
  • Standardization: Calibrating instruments with certified reference materials (CRMs) and adhering to IUPAC protocols for measurements .

Q. Advanced: What role does this compound play in the synthesis of complex organic molecules?

Methodological Answer:
The compound serves as:

  • Esterification Precursor: Introduces ethoxy and carbonyl groups into target molecules (e.g., drug intermediates).
  • Ligand in Coordination Chemistry: The oxoacetate moiety chelates metal ions, aiding in catalyst design.
  • Building Block: Used in synthesizing specialty polymers or functionalized materials, as seen in analogous esters applied in 3D-printing ceramic inks .

Q. Basic: What are the primary research applications of this compound?

Methodological Answer:

  • Pharmaceutical Intermediates: Used in synthesizing vanillin derivatives and bioactive molecules.
  • Organic Synthesis: Key intermediate for esters, amides, and heterocycles.
  • Material Science: Modifies polymer backbones or stabilizes nanoparticles via surface functionalization .

Q. Advanced: What experimental precautions are critical when handling this compound?

Methodological Answer:

  • PPE Requirements: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • First Aid: Immediate rinsing with water for skin contact; artificial respiration if inhaled. Safety data sheets (SDS) emphasize consultation with medical professionals post-exposure .

Q. Advanced: How can thermal stability of this compound be assessed experimentally?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Measures mass loss under controlled heating (e.g., 25–300°C) to identify decomposition points.
  • Differential Scanning Calorimetry (DSC): Detects phase transitions (e.g., melting, degradation) via heat flow changes.
  • Atmospheric Control: Experiments under inert gas (N₂) prevent oxidative degradation .

Properties

IUPAC Name

2-ethoxy-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-2-8-4(7)3(5)6/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMAQQQTXDJDNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275731
Record name 2-ethoxy-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-37-8
Record name Monoethyl oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-ethoxy-2-oxoacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanedioic acid, monoethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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